molecular formula C10H10INO B3197422 3-Iodo-5-methoxy-1-methyl-1H-indole CAS No. 1005349-15-4

3-Iodo-5-methoxy-1-methyl-1H-indole

Cat. No.: B3197422
CAS No.: 1005349-15-4
M. Wt: 287.10 g/mol
InChI Key: UCWQLMURICCFLX-UHFFFAOYSA-N
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Description

3-Iodo-5-methoxy-1-methyl-1H-indole is an organic compound with the molecular formula C10H10INO. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural and synthetic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-5-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale Fischer indole synthesis followed by selective halogenation and methylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-5-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, quinones, and reduced indole derivatives .

Scientific Research Applications

3-Iodo-5-methoxy-1-methyl-1H-indole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Iodo-5-methoxy-1-methyl-1H-indole involves its interaction with various molecular targets and pathways. The indole core can bind to multiple receptors, influencing biological processes such as cell signaling and gene expression. The iodo and methoxy groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-methyl-1H-indole
  • 5-Methoxy-1-methyl-1H-indole
  • 3-Iodo-5-methoxyindole

Uniqueness

3-Iodo-5-methoxy-1-methyl-1H-indole is unique due to the presence of both iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency and selectivity in various applications .

Properties

IUPAC Name

3-iodo-5-methoxy-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INO/c1-12-6-9(11)8-5-7(13-2)3-4-10(8)12/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWQLMURICCFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694999
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005349-15-4
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005349-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methoxy-1-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A flask containing 5-methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) at rt was stirred with KOH (2.06 g, 36.7 mmol) for about 15 min and then treated with iodine (9.06 g, 35.7 mmol). After about 30 min, 60 wt % NaH (1.68 g, 42.0 mmol) was added portion-wise. After about 15 min, MeI (2.41 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were evaporated under reduced pressure and the residue was stirred with water (300 mL) for about 15 min at P. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organics were washed with water (100 mL), dried over anhydrous MgSO4, filtered and concentrated in vacuo to give 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 99%) as a crude intermediate that was carried on to the next step without characterization.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step Two
Quantity
9.06 g
Type
reactant
Reaction Step Three
Name
Quantity
1.68 g
Type
reactant
Reaction Step Four
Name
Quantity
2.41 mL
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5-Methoxy-1H-indole (5.15 g, 35.0 mmol) in DMF (100 mL) was stirred with KOH (2.06 g, 36.7 mmol) at room temperature for about 15 min then iodine (9.06 g, 35.7 mmol) was added. The mixture was stirred at room temperature for about 30 min followed by the portion-wise addition of NaH (60% dispersion in mineral oil, 1.67 g, 42.0 mmol). After stirring for about 15 min at room temperature, iodomethane (2.40 mL, 38.5 mmol) was added and the mixture was stirred for about 15 min. The solvents were removed under reduced pressure and the mixture was stirred with water (300 mL) for about 15 min. The slurry was treated with DCM (100 mL) and the layers were separated. The aqueous layer was extracted with DCM (30 mL) and the combined organic layers were washed with water (100 mL), dried over anhydrous MgSO4, filtered, and concentrated in vacuo to give crude 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol, 99%) which was used directly. A round bottom flask was charged with 3-iodo-5-methoxy-1-methyl-1H-indole (9.90 g, 34.5 mmol), PdCl2(dppf)-CH2Cl2 adduct (1.408 g, 1.724 mmol), TEA (33.6 mL, 241 mmol), 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (28.7 g, 224 mmol) and 1,4-dioxane (200 mL). The reaction mixture was heated at about 100° C. for about 40 min, cooled to room temperature, and concentrated in vacuo. The material was stirred with EtOAc (300 mL), filtered, and the filter cake was washed with EtOAc (100 mL). The filtrate was concentrated in vacuo and the residue purified by silica gel chromatography (120 g column) eluting with 25% EtOAc in heptane to give 5-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (3.70 g, 37%): LC/MS (Table 2, Method d) Rt=2.68 min; MS m/z: 288.2 (M+H)+.
Quantity
5.15 g
Type
reactant
Reaction Step One
Name
Quantity
2.06 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
9.06 g
Type
reactant
Reaction Step Two
Name
Quantity
1.67 g
Type
reactant
Reaction Step Three
Quantity
2.4 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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